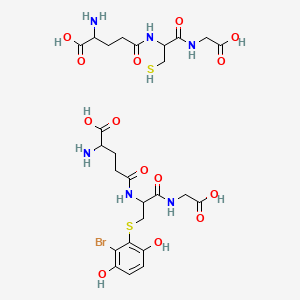

2-Br-(Diglutathion-S-yl)hydroquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Br-(Diglutathion-S-yl)hydroquinone, also known as this compound, is a useful research compound. Its molecular formula is C26H35BrN6O14S2 and its molecular weight is 799.627. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Early Cellular Changes

Studies have documented early morphological changes in renal cells post-exposure to 2-Br-(diGSyl)HQ. These include alterations in the plasma membrane, nuclear morphology, and mitochondrial structure within just 30 minutes of administration. Notably, the desquamation of the brush border membrane and fragmentation of DNA were observed shortly after exposure, indicating rapid cellular distress .

Structure-Activity Relationship

Comparative studies have shown that other derivatives of brominated hydroquinones exhibit varying degrees of nephrotoxicity. For instance, 2-Br-3-(glutathion-S-yl)hydroquinone is significantly less toxic than 2-Br-(diGSyl)HQ, requiring higher doses to elicit similar effects . This difference underscores the importance of understanding the structure-activity relationships among hydroquinone derivatives for predicting their toxicological profiles.

Potential Therapeutic Implications

Despite its toxicity, there are indications that compounds related to 2-Br-(diGSyl)HQ may possess therapeutic potential. The ability of certain hydroquinone derivatives to interact with biological systems suggests they could be explored for applications beyond nephrotoxicity. For example, some naphthoquinone derivatives have been shown to exhibit antimicrobial and antitumor activities by disrupting essential cellular processes in pathogens and cancer cells .

Transport Mechanisms

The transport mechanisms involved in the nephrotoxic effects of 2-Br-(diGSyl)HQ have been investigated using various inhibitors. Probenecid, an organic anion transport inhibitor, provided only slight protection against nephrotoxicity, suggesting that traditional organic ion transport systems may not play a significant role in mediating its effects . In contrast, inhibition of renal gamma-glutamyl transpeptidase was found to confer substantial protection against toxicity .

Case Studies

Several case studies highlight the implications of 2-Br-(diGSyl)HQ in nephrotoxicity research:

- Acute Nephrotoxicity in Rats : A study demonstrated that administration of 30 µmol/kg resulted in significant renal damage characterized by elevated blood urea nitrogen levels and extensive histological alterations within hours post-administration .

- Mechanistic Insights : Research focusing on mitochondrial function revealed a decrease in respiratory control ratios following expo

Propiedades

Número CAS |

114783-67-4 |

|---|---|

Fórmula molecular |

C26H35BrN6O14S2 |

Peso molecular |

799.627 |

Sinónimos |

2-bromo-(diglutathion-S-yl)hydroquinone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.